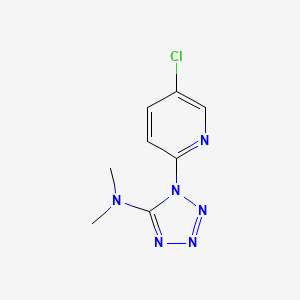

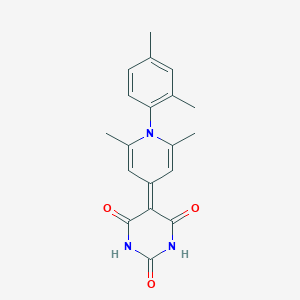

1-(5-chloro-2-pyridinyl)-N,N-dimethyl-1H-1,2,3,4-tetraazol-5-amine

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Synthesis Analysis

The synthesis of compounds related to 1-(5-chloro-2-pyridinyl)-N,N-dimethyl-1H-1,2,3,4-tetraazol-5-amine involves cyclization reactions, as exemplified by the synthesis of N-(4-chlorophenyl)-5,7-dimethyl-1,2,4-triazolo[1,5-a]pyrimidin-2-amine through the cyclization of 1-(4,6-dimethylpyrimidin-2-yl)-4-phenylthiosemicarbazide in the presence of Ni(NO3)2 (Repich et al., 2017).

Molecular Structure Analysis

The crystal structure and molecular analysis often reveal the arrangement of molecules and the presence of specific bonds. For instance, studies on molecular and crystal structure of similar compounds have shown the arrangement of molecules in chains formed by intermolecular hydrogen bonds, emphasizing the significance of these interactions in stabilizing the crystal structure (Dolzhenko et al., 2011).

Chemical Reactions and Properties

Compounds within this family exhibit a range of chemical reactivities, including the solvent-free interaction between cyano-triazines and methylsulfanyl-triazol-amines leading to functionalized pyridines. These reactions underscore the versatility and reactivity of the tetrazol and triazol rings, which are central to the chemical behavior of these compounds (Shtaitz et al., 2023).

Physical Properties Analysis

Physical properties such as melting points, solubility, and crystal structure provide insight into the stability and application potential of these compounds. For example, the synthesis and physical-chemical properties of 6-(5-(1Н-tetrazole-1-ylmethyl)-4-R-1,2,4-triazole-3-ylthio)pyridin-3-amines have been extensively studied, revealing their low toxicity and broad spectrum of biological action, which is crucial for pharmaceutical applications (Hulina & Kaplaushenko, 2017).

科学的研究の応用

Synthesis of Highly Functionalized Pyrazolo[3,4-b]pyridines : Gunasekaran, Prasanna, and Perumal (2014) demonstrated the synthesis of N,3-dimethyl-5-nitro-1-aryl-1H-pyrazolo[3,4-b]pyridin-6-amines using a series of domino reactions, involving the formation of two C–C and one C–N bonds leading to the creation of a six-membered ring in a one-pot operation (Gunasekaran, Prasanna, & Perumal, 2014).

Synthesis of Novel 3-Chloro-1-(3-chloro-2-pyridinyl)-1H-pyrazole-5-carboxamide Compounds : Yun-shang (2010) synthesized novel 3-Chloro-1-(3-chloro-2-pyridinyl)-1H-pyrazole-5-carboxamide compounds, highlighting the versatility of related compounds in synthesizing new chemical entities (Yang Yun-shang, 2010).

Synthesis of 1,3-Diazepines and Cyanopyrroles : Reisinger, Bernhardt, and Wentrup (2004) explored the synthesis of tetrazolo[1,5-a]pyridines/2-azidopyridines, leading to the creation of 1,3-diazacyclohepta-1,2,4,6-tetraenes and cyanovinylketenimines. This research demonstrates the compound's potential in creating diverse chemical structures (Reisinger, Bernhardt, & Wentrup, 2004).

Creation of Preorganized Binding Side-Arms : Formica et al. (2003) reported the synthesis and characterization of new ligands bearing preorganized binding side-arms, which interact with ammonium cations. This research indicates the potential of such compounds in creating specific binding sites for targeted interactions (Formica et al., 2003).

Novel Multicomponent Synthesis of Pyridine-Pyrimidines : Rahmani et al. (2018) reported an efficient synthesis of pyridine-pyrimidines via a three-component reaction, demonstrating the compound's role in facilitating complex chemical syntheses (Rahmani et al., 2018).

作用機序

Target of Action

The primary target of the compound “1-(5-chloro-2-pyridinyl)-N,N-dimethyl-1H-1,2,3,4-tetraazol-5-amine” is 1-deoxy-D-xylulose 5-phosphate reductoisomerase . This enzyme is crucial in the non-mevalonate pathway of isoprenoid biosynthesis, which is present in most bacteria, apicomplexan parasites, and plant plastids.

Mode of Action

The compound interacts with its target, 1-deoxy-D-xylulose 5-phosphate reductoisomerase, by binding to it . .

Biochemical Pathways

The compound affects the non-mevalonate pathway of isoprenoid biosynthesis by interacting with 1-deoxy-D-xylulose 5-phosphate reductoisomerase . Isoprenoids are a diverse class of molecules with various roles in cellular function, including cell membrane integrity, protein prenylation, and the synthesis of hormones and other signaling molecules. By influencing this pathway, the compound could potentially affect a wide range of downstream effects.

特性

IUPAC Name |

1-(5-chloropyridin-2-yl)-N,N-dimethyltetrazol-5-amine |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H9ClN6/c1-14(2)8-11-12-13-15(8)7-4-3-6(9)5-10-7/h3-5H,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VMNBCCDKQKRTIZ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)C1=NN=NN1C2=NC=C(C=C2)Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H9ClN6 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

224.65 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

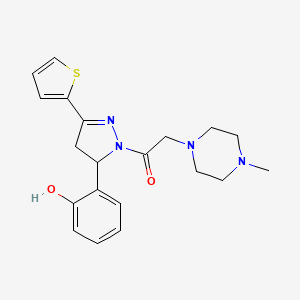

![N-([1,3]dioxolo[4',5':4,5]benzo[1,2-d]thiazol-6-yl)-3-(phenylsulfonyl)-N-(pyridin-3-ylmethyl)propanamide](/img/structure/B2492779.png)

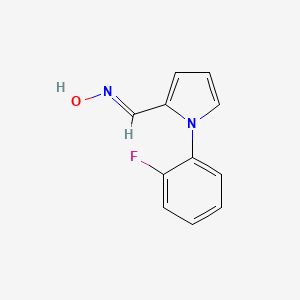

![3-(3-methylbutyl)-2-thioxo-2,3-dihydrothieno[3,2-d]pyrimidin-4(1H)-one](/img/structure/B2492781.png)

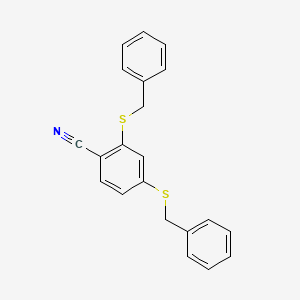

![N1-(2-(benzo[d][1,3]dioxol-5-yl)-2-(4-methylpiperazin-1-yl)ethyl)-N2-cyclopentyloxalamide](/img/structure/B2492784.png)